

simultaneous quantification filgotinib GS-829845 human plasma

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Compound Focus: Filgotinib

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Analytical Method for Simultaneous Quantification

A 2025 study developed a simple, rapid, and cost-effective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of **Filgotinib** (FLG) and GS-829845 in human plasma [1] [2]. The method employs simple protein precipitation and has been fully validated according to US FDA guidelines [1].

Summary of Validated LC-MS/MS Method Parameters [1]

Parameter	Specification
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detection	Positive Electrospray Ionization (ESI+)
Chromatography Column	Shim-pack Scepter C18-120
Mobile Phase	Water and Methanol (both containing 0.1% formic acid)
Elution	Gradient elution
Flow Rate	0.2 mL/min

Parameter	Specification
Sample Volume	50 µL of human plasma
Sample Preparation	Protein precipitation with methanol
Internal Standard (IS)	Brigatinib
Retention Time (t _R)	FLG: ~2.6 min; GS-829845: ~1.9 min
Run Time	5 minutes

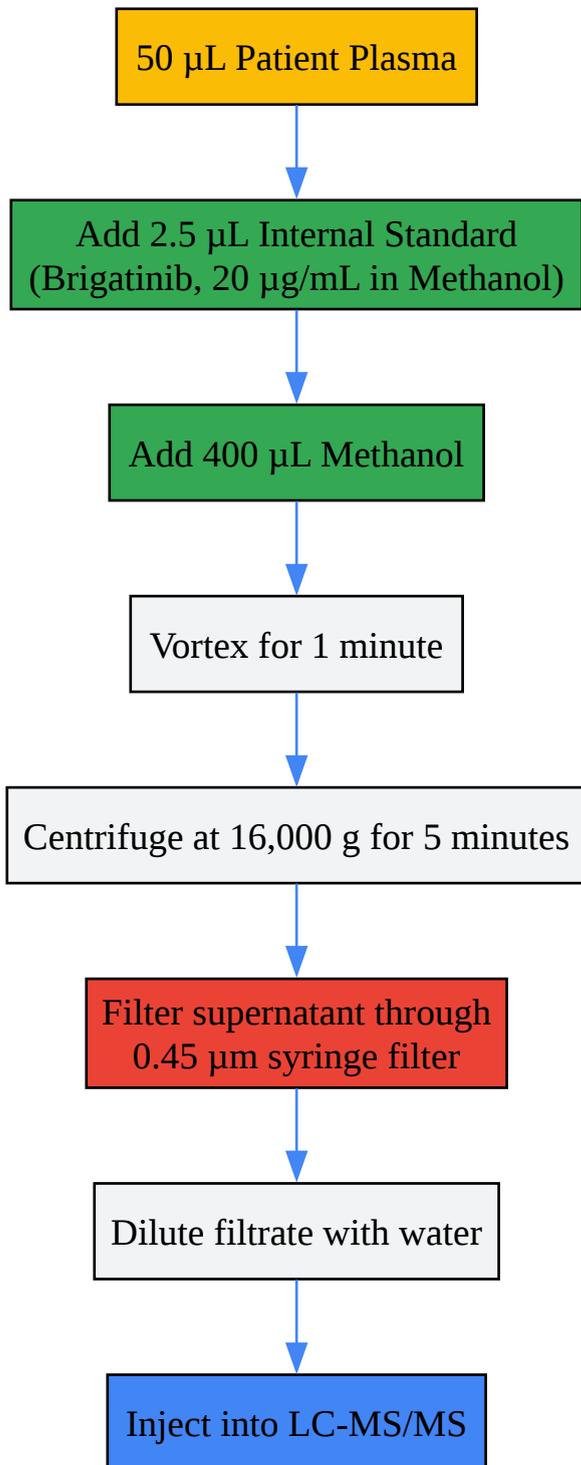
Method Validation Results [1]

Validation Parameter	Result
Linear Range (FLG)	2.5 - 50 ng/mL (r = 0.999)
Linear Range (GS-829845)	250 - 5000 ng/mL (r = 1.000)
Intra-day Accuracy/Precision	Within 11.4%
Inter-day Accuracy/Precision	Within 13.9%
Recovery (FLG)	91.4% - 98.6%
Recovery (GS-829845)	94.1% - 97.7%
Stability	Stable under all tested conditions

Detailed Experimental Protocol

Here is a step-by-step protocol for sample preparation and analysis based on the validated method [1].

Sample Preparation Workflow



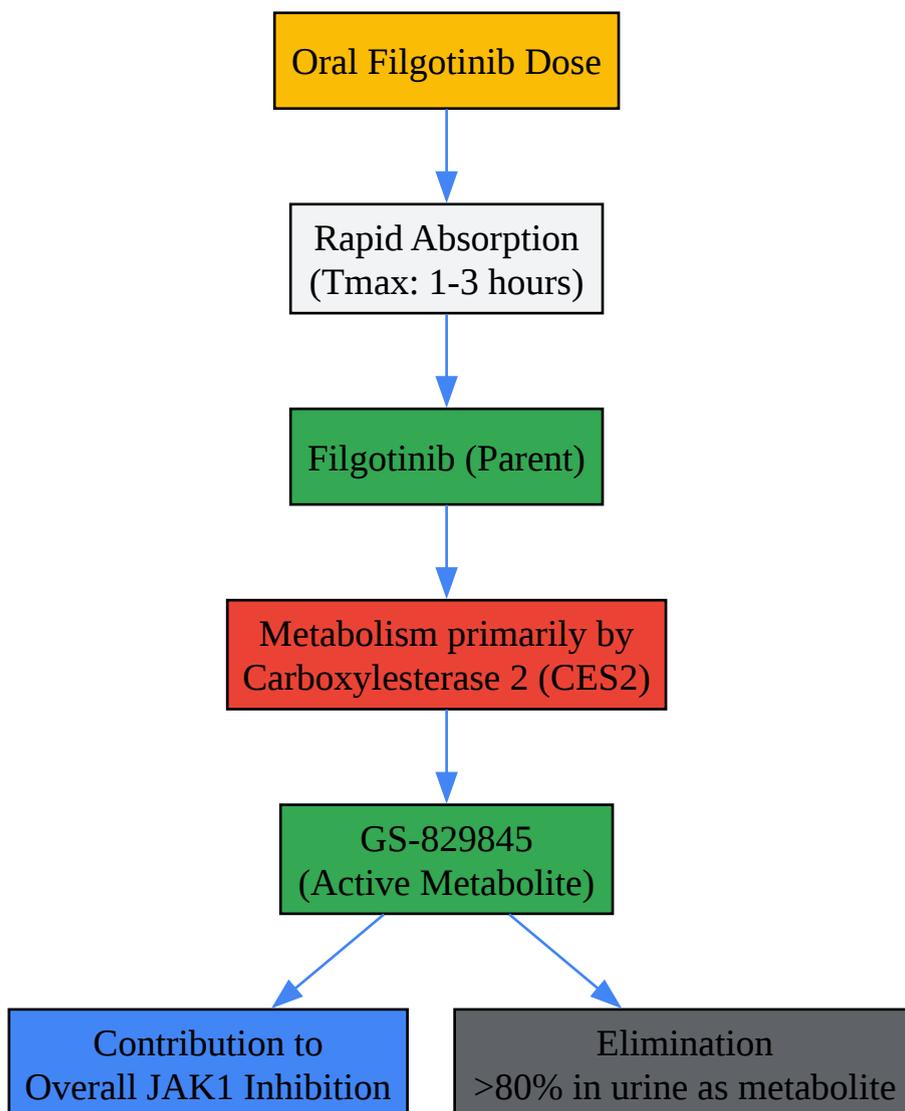
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Clinical Pharmacology & Rationale for Monitoring

Drug Characteristics [3] [4]

- **Mechanism:** **Filgotinib** is a preferential Janus kinase 1 (JAK1) inhibitor. Its active metabolite, GS-829845, has a similar JAK1 selectivity profile but is approximately **10-fold less potent** [3] [5].
- **Pharmacokinetics:** Despite lower potency, systemic exposure to GS-829845 is **16 to 20 times higher** than the parent drug due to a longer elimination half-life (FLG: ~4.9-10.7 hours; GS-829845: ~19.6-27.3 hours) [3] [4] [6].
- **Clinical Relevance:** The **effective AUC** combines exposures of both FLG and GS-829845 and is related to the clinical efficacy of FLG therapy in rheumatoid arthritis patients [1]. The effective concentration is calculated as: **Effective FLG (pmol/mL) = [FLG] + [GS-829845] × 0.1** [1]

Metabolism and Elimination Pathway



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Clinical Application & Therapeutic Drug Monitoring

This analytical method was successfully applied to monitor plasma concentrations in a rheumatoid arthritis patient receiving 200 mg/day **filgotinib** [1]. Trough drug concentrations and clinical outcomes are shown in the following table.

Clinical Trough Concentrations and Disease Activity in a RA Patient [1]

Time Point	Filgotinib (ng/mL)	GS-829845 (ng/mL)	Effective FLG (pmol/mL)	DAS28-CRP	Disease Activity
Day 1	7.6	865.5	260.1	N/A	N/A
Day 13	17.3	3028.6	887.9	3.08	Moderate
Day 29	11.2	2209.6	644.5	2.29	Remission
Day 70	11.1	1821.0	535.6	2.45	Low

The data shows that while the parent **filgotinib** concentration remained relatively stable between Days 29 and 70, the decrease in the metabolite GS-829845 concentration led to a lower **effective filgotinib concentration**, which correlated with a change in disease activity from "Remission" to "Low" [1]. This demonstrates the value of monitoring both the parent drug and its active metabolite to guide therapy.

Discussion for Researchers

The presented LC-MS/MS method addresses a gap in existing analyses by enabling **simultaneous quantification** of **filgotinib** and GS-829845 with a simple sample preparation technique [1]. This method is particularly suited for **Therapeutic Drug Monitoring (TDM)** in clinical settings and **pharmacokinetic studies** during drug development.

Key advantages include:

- **Simplicity and Cost-Effectiveness:** Protein precipitation with methanol is simpler and more economical than solid-phase extraction methods used in earlier procedures [1].

- **Efficiency:** The short run time (5 min) allows for high sample throughput [1].
- **Robustness:** The full method validation confirms its reliability for clinical application [1].

Future applications could explore this method's use in populations with organ impairment or in investigating potential drug-drug interactions, given its high sensitivity and precision.

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